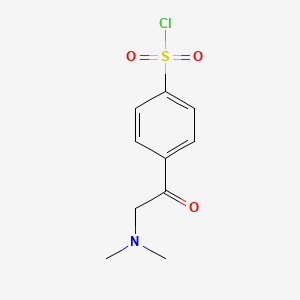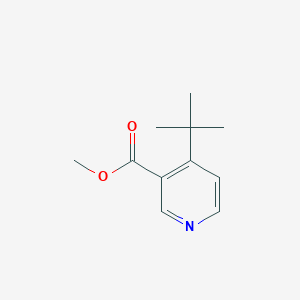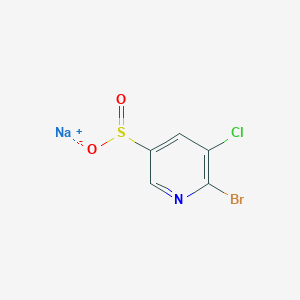
Sodium6-bromo-5-chloropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium6-bromo-5-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfonate groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Sodium6-bromo-5-chloropyridine-3-sulfinate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium6-bromo-5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium6-bromo-5-chloropyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular architectures.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Sodium6-bromo-5-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways within biological systems. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and receptors. The bromine and chlorine atoms may contribute to the compound’s binding affinity and specificity towards certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-chloropyridine: A closely related compound with similar structural features but lacking the sulfonate group.
5-Bromo-6-chloropyridine-3-sulfonyl chloride: Another derivative with a sulfonyl chloride group instead of a sulfonate group.
Uniqueness
Sodium6-bromo-5-chloropyridine-3-sulfinate is unique due to the presence of the sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C5H2BrClNNaO2S |
|---|---|
Molekulargewicht |
278.49 g/mol |
IUPAC-Name |
sodium;6-bromo-5-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrClNO2S.Na/c6-5-4(7)1-3(2-8-5)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
ZAVGIQPEICGZLP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


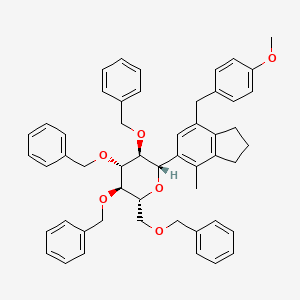
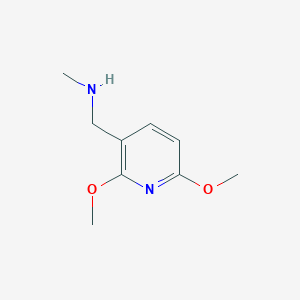

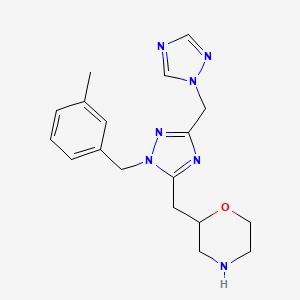
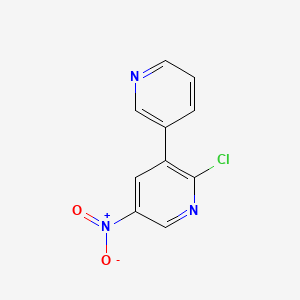
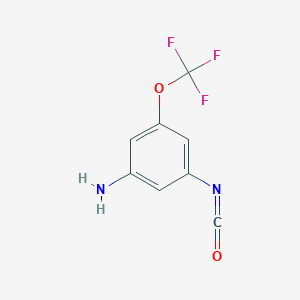
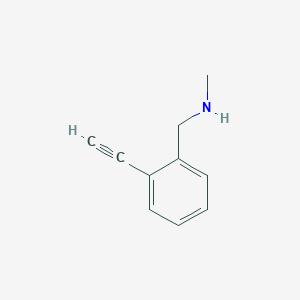
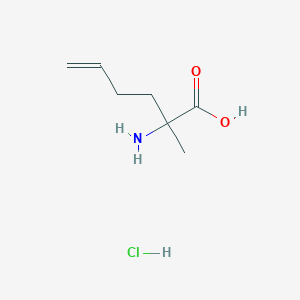
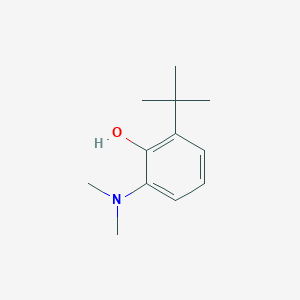
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
